Cas no 151867-81-1 (2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-)

2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)- structure
151867-81-1 structure
Nombre del producto:2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-
Número CAS:151867-81-1
MF:C35H38N2O5
Megavatios:566.686629772186
CID:147328
PubChem ID:72404

2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)- Propiedades químicas y físicas

Nombre e identificación

    • 2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-
    • (4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl )benzyl]-1,3-diazepan-2-one
    • 2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis...
    • 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-, (4alpha,5alpha,6beta,7beta)-
    • Dmp 323
    • Dmp-323
    • (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one
    • UNII-KXN3869XB2
    • SCHEMBL2770886
    • 1met
    • 1meu
    • dmp323
    • [4-R-(-4-ALPHA,5-ALPHA,6-BETA,7-BETA)]-HEXAHYDRO-5,6-BIS(HYDROXY)-[1,3-BIS([4-HYDROXYMETHYL-PHENYL]METHYL)-4,7-BIS(PHEN YLMETHYL)]-2H-1,3-DIAZEPINONE
    • AKOS040745751
    • XM323
    • 1mes
    • [4-R-(-4-ALPHA,5-ALPHA,6-BETA,7-BETA)]-HEXAHYDRO-5,6-BIS(HYDROXY)-[1,3-BIS([4-HYDROXYMETHYL-PHENYL]METHYL)-4,7-BIS(PHENYLMETHYL)]-2H-1,3-DIAZEPINONE
    • DTXSID40164892
    • 151867-81-1
    • DMP323(INHIBITOR OF DUPONT MERCK)
    • (4R-(4A,5A,6B,7B))-HEXAHYDRO-5,6-DIHYDROXY-1,3-BIS((4-(HYDROXYMETHYL)PHENYL)METHYL)-4,7-BIS(PHENYLMETHYL)-2H-1,3-DIAZEPIN-2-ONE
    • CHEMBL21145
    • [4-R-(-4-ALPHA,5-ALPHA,6-BETA,7-BETA)]-HEXAHYDRO-5,6-BIS(HYDROXY)-[1,3-BIS([4-HYDROXYMETHYL-PHENYL]METHYL)-4,7-BIS(PHEN
    • 2H-1,3-DIAZEPIN-2-ONE, HEXAHYDRO-5,6-DIHYDROXY-1,3-BIS((4-(HYDROXYMETHYL)PHENYL)METHYL)-4,7-BIS(PHENYLMETHYL)-, (4R-(4.ALPHA.,5.ALPHA.,6.BETA.,7.BETA.))-
    • CHEBI:42082
    • (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one
    • JCR-424
    • BDBM150
    • XM-323
    • (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis({[4-(hydroxymethyl)phenyl]methyl})-1,3-diazepan-2-one
    • XCVGQMUMMDXKCY-WZJLIZBTSA-N
    • (4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis(4-(hydroxymethyl)benzyl)-1,3-diazepan-2-one
    • [4R-(4.alpha.,5.alpha.,6.beta.,7.beta.)]-Hexahydro-5,6-dihydroxy-1,3-bis[(4-hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one
    • (4S,5R,6R,7S)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one
    • YLMETHYL)]-2H-1,3-DIAZEPINONE
    • KXN3869XB2
    • Q27120453
    • 1qbs
    • JCR 424
    • Renchi: InChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2/t31-,32-,33+,34+/m1/s1
    • Clave inchi: XCVGQMUMMDXKCY-WZJLIZBTSA-N
    • Sonrisas: OCC1C=CC(CN2C(=O)N(CC3C=CC(CO)=CC=3)[C@H](CC3C=CC=CC=3)[C@H](O)[C@@H](O)[C@H]2CC2C=CC=CC=2)=CC=1

Atributos calculados

  • Calidad precisa: 566.278
  • Masa isotópica única: 566.278
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 42
  • Cuenta de enlace giratorio: 10
  • Complejidad: 735
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 4
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.5
  • Superficie del Polo topológico: 105A^2

Propiedades experimentales

  • Denso: 1.294
  • Punto de ebullición: 798.6°Cat760mmHg
  • Punto de inflamación: 436.8°C
  • índice de refracción: 1.667
  • PSA: 104.47000
  • Logp: 3.92920

2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)- Literatura relevante

Artículos recomendados

Proveedores recomendados
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
BIOOKE MICROELECTRONICS CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taizhou Jiayin Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan brilliant Technology Co.,Ltd
Synrise Material Co. Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Synrise Material Co. Ltd.